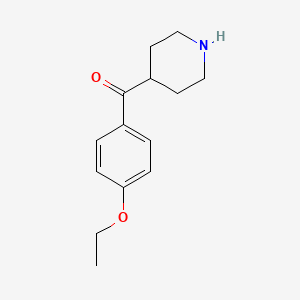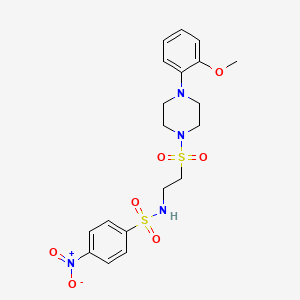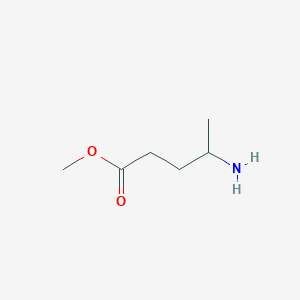![molecular formula C22H18N4O3S2 B3307498 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 933229-16-4](/img/structure/B3307498.png)
3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
説明
3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide, also known as MRT67307, is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a selective inhibitor of the p38α MAPK pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. The p38α MAPK pathway is activated in response to various stress signals, including oxidative stress, inflammation, and DNA damage. The activation of the p38α MAPK pathway leads to the phosphorylation of various downstream targets, including transcription factors, cytokines, and chemokines, which regulate cell survival, proliferation, and differentiation. This compound inhibits the activation of the p38α MAPK pathway by binding to the ATP-binding pocket of the p38α MAPK enzyme, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis (programmed cell death) and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and inflammation, leading to a reduction in neuronal damage and death.
実験室実験の利点と制限
3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the p38α MAPK pathway, which allows for specific targeting of this pathway in cellular and animal models. However, this compound also has some limitations, including its potential toxicity and off-target effects, which can lead to unwanted side effects in cellular and animal models.
将来の方向性
There are several future directions for the scientific research of 3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide. One direction is to further investigate the therapeutic potential of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of the p38α MAPK pathway, which can be used in combination with this compound to enhance its therapeutic efficacy. Finally, future research can focus on the development of new delivery systems for this compound, which can improve its bioavailability and reduce its potential toxicity.
科学的研究の応用
3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells by targeting the p38α MAPK pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. Inflammation research has also shown that this compound can reduce the production of inflammatory cytokines and chemokines by inhibiting the p38α MAPK pathway, which is a key mediator of inflammation. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
特性
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c1-15-8-10-18(11-9-15)31(28,29)26-17-6-4-5-16(13-17)21(27)25-22-24-20(14-30-22)19-7-2-3-12-23-19/h2-14,26H,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXLMTRPDCSOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B3307415.png)
![N-(4-nitrophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3307422.png)
![4-butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307423.png)
![4-iodo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307426.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3307435.png)
![4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307460.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide](/img/structure/B3307469.png)

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B3307473.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B3307477.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B3307492.png)
![N-(2-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3307500.png)
